molecular formula C20H19ClN4O3S B2864342 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-61-8

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2864342
CAS No.: 537680-61-8
M. Wt: 430.91
InChI Key: YRFSSPAZSOBWIH-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated nitrophenyl group, a dimethylphenyl group, and a thioxo-tetrahydropyrimidine core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the 4-chloro-3-nitrobenzaldehyde, which is then subjected to a condensation reaction with 2,5-dimethylaniline This intermediate undergoes cyclization with thiourea and methyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Reduction: 4-(4-amino-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    Substitution: 4-(4-methoxy-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities and study their mechanisms of action.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 4-(4-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The presence of both the chloro and nitro groups in 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, providing distinct advantages in various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its potential applications

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-10-4-5-11(2)15(8-10)23-19(26)17-12(3)22-20(29)24-18(17)13-6-7-14(21)16(9-13)25(27)28/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFSSPAZSOBWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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